molecular formula C26H24F3N5O2S B3027527 HDAC-IN-5 CAS No. 1314890-51-1

HDAC-IN-5

Cat. No. B3027527
Key on ui cas rn: 1314890-51-1
M. Wt: 527.6 g/mol
InChI Key: BQFISAUAZNJOEG-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

This compound was synthesized from (1-methyl-4-(4-phenylthiazol-2-yl)piperidin-4-yl)methanamine and 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid as described in example 8 step 6 (9 mg, 23% yield): 1H NMR (300 MHz, CDCl3) δ 8.51 (s, 1H), 8.21 (d, J=7.5 Hz, 1H), 7.98 (d, J=7.5 Hz, 1H), 7.86 (d, J=6.3 Hz, 1H), 7.78 (m, 1H), 7.54 (t, J=6.2 Hz, 2H), 7.48 (s, 1H), 7.34-7.25 (m, 2H), 3.86 (s, 2H), 2.69 (m, 2H), 2.57 (m, 4H), 2.34 (s, 3H), 2.13 (m, 2H). MS (ESI) m/z: Calculated for C26H24F3N5O2S: 527.16. found: 528.1 (M+H)+.
Name
(1-methyl-4-(4-phenylthiazol-2-yl)piperidin-4-yl)methanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([CH2:19][NH2:20])([C:8]2[S:9][CH:10]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:12]=2)[CH2:4][CH2:3]1.[F:21][C:22]([F:38])([F:37])[C:23]1[O:27][N:26]=[C:25]([C:28]2[CH:29]=[C:30]([CH:34]=[CH:35][CH:36]=2)[C:31](O)=[O:32])[N:24]=1>>[CH3:1][N:2]1[CH2:3][CH2:4][C:5]([CH2:19][NH:20][C:31](=[O:32])[C:30]2[CH:34]=[CH:35][CH:36]=[C:28]([C:25]3[N:24]=[C:23]([C:22]([F:38])([F:37])[F:21])[O:27][N:26]=3)[CH:29]=2)([C:8]2[S:9][CH:10]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:12]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
(1-methyl-4-(4-phenylthiazol-2-yl)piperidin-4-yl)methanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)(C=1SC=C(N1)C1=CC=CC=C1)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NC(=NO1)C=1C=C(C(=O)O)C=CC1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1CCC(CC1)(C=1SC=C(N1)C1=CC=CC=C1)CNC(C1=CC(=CC=C1)C1=NOC(=N1)C(F)(F)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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